ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
Ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a sulfonyl-linked benzene ring substituted with a 5-methyl-1,2-oxazol-3-yl carbamoyl group. The ethyl carboxylate moiety on the piperazine ring enhances solubility and modulates pharmacokinetic properties, making it a candidate for drug development.
Properties
IUPAC Name |
ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-27-18(24)21-8-10-22(11-9-21)29(25,26)15-6-4-14(5-7-15)17(23)19-16-12-13(2)28-20-16/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROVNARFBCOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole derivative using sulfonyl chlorides in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves the coupling of the piperazine derivative with the oxazole-benzenesulfonyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can target the sulfonyl group or the oxazole ring.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring may yield oxazole N-oxides, while reduction of the sulfonyl group may produce sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
Ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group may enhance the compound’s binding affinity, while the piperazine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues
2.1.1 Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate
- Structure: Shares the ethyl piperazine-1-carboxylate core and phenylcarbamoyl group but replaces the oxazole with a dimorpholinoquinazolinyl substituent.
- Synthesis: Prepared via coupling of ethyl piperazine-1-carboxylate with a dimorpholinoquinazolinylphenyl intermediate, achieving a 95% yield .
- Properties : Melting point 109–111°C; molecular weight 569.2 g/mol.
Ethyl 4-[(4-Butylphenyl)carbamoyl]piperazine-1-carboxylate (CAS 1023367-68-1)
- Structure : Features a butylphenyl carbamoyl group instead of the oxazole-sulfonylbenzene unit.
- Synthesis : High-purity (≥97%) intermediate synthesized via Boc-deprotection and carbamate coupling.
- Applications : Used as an API intermediate in pharmaceuticals, emphasizing its role in scalable synthesis .
2.1.3 3-({4-[(5-Methyl-1,2-Oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic Acid (CAS 133071-57-5)
- Structure: Retains the 5-methyloxazole and sulfonamide groups but replaces the piperazine carboxylate with a propanoic acid chain.
- Properties : Molecular weight 353.35 g/mol; altered solubility profile due to the carboxylic acid group.
Functional Group Variations
Oxazole vs. Thiazole Derivatives
- Example: Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (CAS 533869-04-4) Structure: Substitutes oxazole with a benzothiazole ring, introducing sulfur and altering electronic properties.
Carbamoyl vs. Carbamothioyl Derivatives
- Example : Ethyl ({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-carbamate
Physicochemical Properties
Pharmacokinetic Considerations
- Lipophilicity : The ethyl carboxylate group in the target compound balances lipophilicity, enhancing blood-brain barrier penetration compared to carboxylic acid analogs .
- Metabolic Stability : Piperazine rings are prone to N-oxidation, but the 5-methyloxazole group may sterically hinder metabolic degradation, improving half-life .
Biological Activity
Ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H20N4O4S
- Molecular Weight : 356.41 g/mol
Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological effects, including antidepressant and anxiolytic activities. The biological activity of this compound may be attributed to its interaction with neurotransmitter systems, particularly the serotonergic system.
Key Findings from Studies
-
Antidepressant Activity :
- Similar piperazine derivatives have shown antidepressant-like effects in animal models. For instance, studies involving LQFM104, another piperazine derivative, demonstrated significant reductions in immobility time during forced swimming tests (FST), indicating potential antidepressant properties mediated through serotonergic pathways .
- Anxiolytic Effects :
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Observations | Reference |
|---|---|---|---|
| Antidepressant | Forced Swimming Test (FST) | Reduced immobility time | |
| Anxiolytic | Elevated Plus Maze (EPM) | Increased center time |
Safety and Toxicity Profile
While specific toxicity data for this compound is limited, related compounds within the piperazine class have been associated with various side effects, including central nervous system disturbances. Safety evaluations are crucial for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
